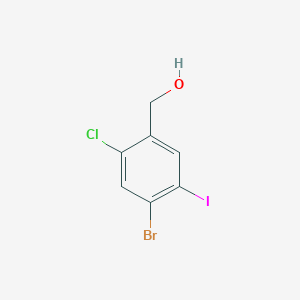

4-Bromo-2-chloro-5-iodobenzyl alcohol

Description

Overview of Polyhalogenated Aromatic Systems in Contemporary Chemical Research

Polyhalogenated aromatic compounds are organic molecules that feature multiple halogen atoms attached to an aromatic ring. These structures are not merely inert scaffolds; they are sophisticated and versatile building blocks in organic synthesis. nih.govresearchgate.netnih.govmdpi.com The presence of various halogens (Fluorine, Chlorine, Bromine, Iodine) imparts unique chemical properties and reactivity profiles to the aromatic system.

One of the most powerful applications of polyhalogenated aromatics is in transition-metal-catalyzed cross-coupling reactions. nobelprize.orgacs.orgwikipedia.org The carbon-halogen bond can be selectively activated by a metal catalyst, typically palladium, to form new carbon-carbon or carbon-heteroatom bonds. nobelprize.orgacs.org When multiple, different halogens are present on the same ring, their distinct reactivities can be exploited for sequential, site-selective modifications. This differential reactivity allows chemists to introduce various substituents in a controlled, stepwise manner, which is a cornerstone of modern synthetic chemistry for creating complex molecules like pharmaceuticals and advanced materials. nih.gov

The general order of reactivity for halogens in these palladium-catalyzed oxidative addition steps is I > Br > Cl. libretexts.orgresearchgate.net This predictable hierarchy enables a synthetic chemist to first target the carbon-iodine bond for a coupling reaction, leaving the carbon-bromine and carbon-chlorine bonds intact for subsequent, different transformations under more forcing conditions. nih.gov This strategic, sequential functionalization is a highly efficient method for building molecular complexity from a single, versatile starting material.

Strategic Importance of Benzyl (B1604629) Alcohol Functionality in Complex Molecular Architectures

The benzyl alcohol group, a hydroxymethyl group (-CH₂OH) attached to a benzene (B151609) ring, is a fundamental and highly versatile functional group in organic synthesis. nih.govpatsnap.comwikipedia.org Its importance stems from the variety of transformations it can readily undergo, providing numerous pathways for molecular elaboration.

Key reactions involving the benzyl alcohol moiety include:

Oxidation: The primary alcohol can be selectively oxidized to form a benzaldehyde (B42025) under mild conditions, or further oxidized to a benzoic acid using stronger oxidizing agents. patsnap.com These transformations provide access to key carbonyl functionalities.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids to form benzyl esters or with various reagents to form benzyl ethers. wikipedia.org Benzyl esters and ethers are frequently used as protecting groups for carboxylic acids and alcohols, respectively, due to their general stability and the relative ease with which the benzyl group can be removed under mild hydrogenolysis conditions. wikipedia.org

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), enabling subsequent nucleophilic substitution reactions at the benzylic position. patsnap.com For example, treatment with hydrochloric acid can yield a benzyl chloride. patsnap.com

This functional group's ability to serve as a precursor to aldehydes, carboxylic acids, ethers, esters, and sites for nucleophilic attack makes it a strategic linchpin in the design of complex synthetic routes. patsnap.comontosight.ai

Significance of 4-Bromo-2-chloro-5-iodobenzyl Alcohol as a Versatile Synthetic Intermediate

This compound is a prime example of a multifunctional synthetic intermediate, embodying the strategic advantages of both polyhalogenated aromatic systems and the benzyl alcohol functionality. Its value lies in the potential for high chemoselectivity, allowing for the stepwise modification of nearly every position on the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrClIO |

| Molecular Weight | 379.38 g/mol |

| Appearance | (Predicted) Solid |

| Structure | A benzene ring substituted with a hydroxymethyl group at position 1, a chlorine atom at position 2, a bromine atom at position 4, and an iodine atom at position 5. |

The true synthetic utility of this compound is best understood by considering the distinct reactive sites and their potential for selective functionalization:

Iodine at C5: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.govlibretexts.org This allows for the introduction of an aryl, alkynyl, or amino group at this position while preserving the other halogen sites.

Bromine at C4: Following the functionalization of the iodo-group, the carbon-bromine bond can be targeted for a second, different cross-coupling reaction under slightly more vigorous conditions. nih.govresearchgate.net This sequential approach enables the controlled build-up of a disubstituted aromatic core.

Chlorine at C2: The carbon-chlorine bond is the least reactive of the halogens in typical cross-coupling reactions. libretexts.orgnih.gov Its modification often requires specialized ligands and harsher conditions, allowing it to be addressed last in a synthetic sequence.

Benzyl Alcohol at C1: As discussed, this group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution, independently of the reactions occurring at the halogen sites.

Hydrogen at C6: The position ortho to the benzyl alcohol group (C6) is activated for deprotonation by a strong base through a process called directed ortho-metalation (DoM). illinois.eduwikipedia.orguwindsor.ca The oxygen of the alcohol (or its protected form) can coordinate to an organolithium reagent, directing the deprotonation to the adjacent ring position. researchgate.netnih.gov The resulting aryllithium species can then react with a wide range of electrophiles, adding yet another layer of potential functionalization.

This combination of five distinct reactive sites, each addressable with a high degree of selectivity, makes this compound an exceptionally powerful and versatile building block for constructing highly complex and densely functionalized aromatic compounds.

Table 2: Potential Site-Selective Reactions on this compound

| Reactive Site | Position | Potential Reactions | Relative Reactivity |

| C-I Bond | 5 | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings | Highest |

| C-Br Bond | 4 | Suzuki, Stille, Negishi couplings (post-iodine reaction) | Medium |

| C-Cl Bond | 2 | Cross-coupling with specialized catalysts (post-bromine reaction) | Lowest |

| -CH₂OH Group | 1 | Oxidation (to -CHO or -COOH), Esterification, Etherification, Halogenation | Independent of halogens |

| C-H Bond | 6 | Directed ortho-metalation followed by electrophilic quench | Requires strong base |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-chloro-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUUCWKZFBJYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Considerations for 4 Bromo 2 Chloro 5 Iodobenzyl Alcohol

Disconnection Approach for Benzyl (B1604629) Alcohol Moiety

The initial step in the retrosynthetic analysis of 4-bromo-2-chloro-5-iodobenzyl alcohol involves the disconnection of the primary alcohol functional group. This is typically achieved through a Functional Group Interconversion (FGI) strategy. lkouniv.ac.inyoutube.com The benzyl alcohol can be envisioned as the reduction product of a corresponding benzaldehyde (B42025) or benzoic acid derivative. Alternatively, and more directly, it can be seen as the product of the oxidation of a methyl group on a toluene (B28343) precursor.

This leads to the primary disconnection:

Target Molecule: this compound

Retrosynthetic Step: Functional Group Interconversion (Oxidation)

Precursor: 4-Bromo-2-chloro-5-iodotoluene

This disconnection is strategically sound as the oxidation of a benzylic methyl group to a primary alcohol is a well-established transformation that can often be achieved with high selectivity, avoiding over-oxidation to the corresponding aldehyde or carboxylic acid. researchgate.net The synthesis of the polysubstituted toluene derivative thus becomes the central challenge.

Analysis of Aromatic Halogenation Patterns and Positional Isomerism

The arrangement of the three distinct halogen atoms on the benzene (B151609) ring (bromine at C4, chlorine at C2, and iodine at C5, relative to the methyl group at C1) is a critical challenge. The synthesis must be designed to control the regioselectivity of three separate electrophilic aromatic substitution (EAS) reactions. fiveable.me The directing effects of the substituents already present on the ring govern the position of subsequent introductions.

Halogens, along with alkyl groups like the methyl group in toluene, are classified as ortho, para-directors. masterorganicchemistry.comwikipedia.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. While they direct to these positions, halogens are also deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. openstax.orgmsu.edu

The substitution pattern of the key precursor, 4-bromo-2-chloro-5-iodotoluene, is 1,2,4,5-tetrasubstituted. This pattern arises from the interplay of the directing effects of the groups introduced at each stage. For example, in a disubstituted ring with groups at positions 1 and 2, a third substituent directed by both will preferentially add to positions 4 or 6. Similarly, for a 1,4-disubstituted ring, the next substituent will be directed to position 2 (or 6). A successful synthesis must navigate these directing effects to install the halogens in the desired locations.

Influence of Multi-Halogen Substitution on Aromatic Reactivity and Selectivity

The presence of multiple halogens on the benzene ring significantly impacts its reactivity. As deactivating groups, each additional halogen further reduces the electron density of the π-system, making subsequent electrophilic substitutions progressively more difficult. msu.edu The deactivating nature of halogens is primarily due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+M). openstax.orglibretexts.org

In a tri-halogenated system like the target precursor, the ring is significantly deactivated, requiring forcing conditions or highly activated electrophiles for any further substitution. The selectivity of a reaction on such a ring is determined by the cumulative directing effects of all three halogen substituents and the methyl group.

Order of Halogen Introduction (Bromine, Chlorine, Iodine) in Substituted Benzene Rings

Determining the correct sequence for introducing the three halogens is the most critical strategic decision in the synthesis of 4-bromo-2-chloro-5-iodotoluene. The order of operations is paramount because the first substituent will direct the second, and the first two will collectively direct the third. masterorganicchemistry.comlibretexts.org

A plausible retrosynthetic pathway for 4-bromo-2-chloro-5-iodotoluene (1) can be proposed by considering the removal of one halogen at a time, guided by the directing effects of the remaining groups.

Step 1: Retrosynthesis of Iodine. The final halogen to be introduced could be iodine. Its precursor would be 4-bromo-2-chlorotoluene (B1273142) (2). The methyl, chloro, and bromo groups are all ortho, para-directors.

The methyl group at C1 directs to C2, C4, C6.

The chloro group at C2 directs to C1, C3, C5.

The bromo group at C4 directs to C1, C3, C5. The directing vectors converge most strongly on position C5, making the iodination of 4-bromo-2-chlorotoluene a highly selective reaction to produce the desired product. Iodination often requires an oxidizing agent (like nitric acid or copper salts) to generate a more potent electrophilic iodine species, as I₂ itself is relatively unreactive. masterorganicchemistry.commsu.edulibretexts.org

Step 2: Retrosynthesis of Bromine. The precursor to 4-bromo-2-chlorotoluene (2) would be 2-chlorotoluene (B165313) (3). The methyl group (C1) is an ortho, para-director, and the chloro group (C2) is also an ortho, para-director.

The methyl group directs to C2, C4, C6.

The chloro group directs to C1, C3, C5. The strongest activation and directing effect comes from the methyl group towards the para position (C4), which is sterically unhindered. Therefore, bromination of 2-chlorotoluene would be expected to yield the 4-bromo-2-chlorotoluene isomer as the major product.

Step 3: Retrosynthesis of Chlorine. The synthesis would logically start with toluene (4). The initial chlorination of toluene yields a mixture of ortho- and para-chlorotoluene. The desired 2-chlorotoluene can be separated from the mixture.

This analysis suggests the following forward synthetic sequence:

Toluene → 2-Chlorotoluene → 4-Bromo-2-chlorotoluene → 4-Bromo-2-chloro-5-iodotoluene.

Considerations for Managing Differential Reactivity of Multiple Halogens

Once synthesized, the this compound molecule possesses three different carbon-halogen bonds. These bonds exhibit distinct reactivity, which can be exploited for selective downstream functionalization, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). numberanalytics.comnumberanalytics.com

The reactivity of aryl halides in such reactions generally follows the order: C–I > C–Br > C–Cl

This differential reactivity is primarily due to the bond dissociation energies, with the weaker C–I bond being the easiest to break during the oxidative addition step of the catalytic cycle. This allows for a programmed, site-selective synthesis where the iodine atom can be replaced first, leaving the bromine and chlorine atoms intact. Subsequently, under more forcing conditions, the bromine atom can be reacted, followed by the chlorine atom, which typically requires specialized ligands and harsher conditions.

Interactive Table: Relative Reactivity of Aryl-Halogen Bonds in Cross-Coupling Reactions

| C-X Bond | Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

|---|---|---|---|

| C–I | ~270 | High | Mild (e.g., room temperature) |

| C–Br | ~330 | Medium | Moderate (e.g., heating) |

This predictable hierarchy of reactivity makes polyhalogenated compounds like this compound valuable and versatile intermediates in synthetic chemistry, allowing for the stepwise and regiocontrolled construction of more complex molecular architectures.

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 5 Iodobenzyl Alcohol

Sequential Halogen Introduction and Functional Group Interconversion

The synthesis of polysubstituted aromatic compounds like 4-bromo-2-chloro-5-iodobenzyl alcohol often involves a multi-step approach that combines sequential halogen introduction with functional group interconversions. This strategy allows for the precise placement of each substituent on the aromatic ring.

The synthesis might begin with a simpler, commercially available starting material that is then subjected to a series of halogenation and functional group manipulation steps. For example, a benzyl (B1604629) alcohol derivative could be halogenated in a stepwise manner, with the directing effects of the existing substituents guiding the position of the incoming halogen.

Functional group interconversion plays a key role in this process. For instance, a nitro group can be introduced and then reduced to an amino group, which can then be converted to a halogen via a Sandmeyer reaction. Similarly, a benzyl alcohol can be oxidized to a benzaldehyde (B42025) or a benzoic acid, or it can be converted to a benzyl halide. orgsyn.orgorganic-chemistry.org These transformations allow for the strategic modification of the electronic and steric properties of the molecule, which can influence the outcome of subsequent halogenation steps.

Synthesis via Diazotization-Bromination and Iodination Reactions

The Sandmeyer and related diazotization reactions are powerful tools for introducing a wide range of substituents, including halogens, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt. This approach is particularly useful for synthesizing highly substituted aromatic compounds where direct halogenation might lack regioselectivity.

A plausible synthetic route to a key precursor, such as a trihalogenated benzoic acid, can begin with a substituted aniline. For instance, the synthesis of 2-chloro-5-iodobenzoic acid, an important intermediate, can be achieved starting from 5-amino-2-chlorobenzoic acid. chemicalbook.comgoogle.com The process involves treating the aminobenzoic acid with an aqueous solution of sulfuric acid and then adding sodium nitrite at low temperatures (0-10 °C) to form the corresponding diazonium salt. chemicalbook.com This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to yield 2-chloro-5-iodobenzoic acid with high purity and yield. chemicalbook.com

Similarly, a bromo substituent can be introduced. A general strategy could involve the diazotization of an appropriate amino-substituted precursor followed by a Sandmeyer reaction using copper(I) bromide or a Gattermann reaction. A patent describes the synthesis of 2-bromo-4-iodotoluene from 2-methyl-4-iodoaniline through a diazotization and bromination sequence, showcasing the industrial applicability of this method for creating bromo-iodo-substituted aromatics. google.com By selecting a starting material that already contains a chloro group, this method can be adapted to build the 4-bromo-2-chloro-5-iodo aromatic core.

Table 1: Example of a Diazotization-Iodination Reaction

| Starting Material | Reagents | Key Intermediate | Product | Reported Yield |

|---|---|---|---|---|

| 5-Amino-2-chlorobenzoic acid | 1. H₂SO₄, NaNO₂ (0-10 °C) 2. KI | 2-Chloro-5-diazoniumbenzoate salt | 2-Chloro-5-iodobenzoic acid | 93.7% chemicalbook.com |

Phase Transfer Catalysis in Halogenation Reactions

Phase Transfer Catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, where the reaction occurs. This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for expensive or hazardous anhydrous solvents.

In the context of synthesizing halogenated precursors for this compound, PTC can be employed effectively. For instance, a patent for a related compound, 2-bromo-5-iodobenzyl alcohol, utilizes a phase transfer catalyst during the iodination of o-toluidine (o-methylaniline) to produce 2-methyl-4-iodoaniline. google.com This demonstrates the utility of PTC in facilitating electrophilic aromatic substitution reactions like iodination.

PTC is also exceptionally effective for nucleophilic substitution reactions involving benzylic halides. phasetransfer.com For example, if a 4-bromo-2-chloro-5-iodobenzyl halide is synthesized, its conversion to the corresponding alcohol via hydrolysis with an aqueous base can be significantly accelerated by a phase-transfer catalyst. The catalyst transports the hydroxide anion from the aqueous phase to the organic phase containing the benzylic halide, promoting a clean and efficient SN2 reaction. phasetransfer.com This approach avoids the harsh conditions that might be required in a single-phase system.

Table 2: Application of Phase Transfer Catalysis in Synthesis

| Reaction Type | Substrate Example | Catalyst Type | Advantage |

|---|---|---|---|

| Aromatic Iodination | o-Toluidine | Quaternary Ammonium Salt | Facilitates reaction between aqueous and organic reagents. google.com |

| Nucleophilic Substitution (Hydrolysis) | Benzyl Chloride Derivatives | Quaternary Ammonium Salt | Increases reaction rate under mild, biphasic conditions. phasetransfer.com |

Formation of the Benzylic Alcohol Functionality

Once the correctly substituted aromatic scaffold is assembled, the final key step is the formation of the benzylic alcohol group. Several reliable methods exist for this transformation, starting from precursors with different oxidation states at the benzylic position.

Reduction of Corresponding Aromatic Carboxylic Acid or Aldehyde Derivatives

One of the most direct methods for synthesizing benzylic alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. This is a standard transformation in organic synthesis.

From Carboxylic Acids: Aromatic carboxylic acids, such as a putative 4-bromo-2-chloro-5-iodobenzoic acid, can be reduced to the corresponding benzyl alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. However, the high reactivity of LiAlH₄ and the large volume of hydrogen gas it generates can pose significant operational risks, particularly on an industrial scale. google.com Alternative, milder reducing agents like borane (BH₃) complexes (e.g., BH₃·THF) can also be employed.

From Aldehydes: The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be accomplished with a wide variety of milder reducing agents. Sodium borohydride (NaBH₄) is a common and selective choice for this reaction, as it is less reactive than LiAlH₄ and can be used in protic solvents like ethanol or methanol. The reduction of a 4-bromo-2-chloro-5-iodobenzaldehyde intermediate would provide the target alcohol in high yield.

The precursor acids and aldehydes can themselves be synthesized. For example, 2-chloro-5-iodobenzoic acid is readily prepared via diazotization of 5-amino-2-chlorobenzoic acid. chemicalbook.comgoogle.com

Grignard or Organolithium Reagent Addition to Carbonyl Precursors

Organometallic reagents provide a powerful method for forming carbon-carbon bonds. The synthesis of a benzylic alcohol can be achieved by reacting a Grignard or organolithium reagent with a suitable carbonyl compound.

There are two main strategies for this approach:

Aryl Grignard/Organolithium + Formaldehyde: A Grignard reagent can be prepared from a trihalogenated aryl halide, such as 4-bromo-2-chloro-5-iodo-1-bromobenzene, through a halogen-metal exchange. The resulting arylmagnesium or aryllithium species is a potent nucleophile that can add to formaldehyde (or a synthetic equivalent). A subsequent acidic workup protonates the intermediate alkoxide to yield the primary benzylic alcohol. Care must be taken to ensure the organometallic reagent does not react with the other halogen substituents.

Alkyl Grignard/Organolithium + Aryl Aldehyde: Alternatively, an aryl aldehyde like 4-bromo-2-chloro-5-iodobenzaldehyde can serve as the electrophile. Reaction with a simple alkyl Grignard reagent (e.g., methylmagnesium bromide) would yield a secondary benzylic alcohol. To form the primary benzyl alcohol, this method is not directly applicable, but it highlights the versatility of organometallic additions to carbonyls. masterorganicchemistry.com

Controlled Benzylic Oxidation/Reduction Sequences

An alternative pathway involves functionalizing the benzylic position of a trihalogenated toluene (B28343) derivative. This multi-step approach typically involves a benzylic halogenation followed by a nucleophilic substitution.

A common strategy begins with a precursor like 4-bromo-2-chloro-5-iodotoluene.

Benzylic Bromination: The methyl group can be selectively halogenated using a radical initiator and a reagent like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This reaction yields the corresponding 4-bromo-2-chloro-5-iodobenzyl bromide. google.com

Hydrolysis: The resulting benzyl bromide is a reactive electrophile. It can be converted to the benzyl alcohol through hydrolysis. google.com This is typically achieved by reacting the benzyl bromide with an aqueous base, such as sodium hydroxide or potassium carbonate. As noted previously, this step can be facilitated by phase-transfer catalysis. phasetransfer.com

Conversely, a benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. For example, 4-bromobenzyl alcohol can be selectively oxidized to 4-bromobenzaldehyde or further to 4-bromobenzoic acid using reagents like Oxone, providing a way to interconvert these functionalities if needed. orgsyn.org

Convergent Synthesis Approaches Utilizing Pre-formed Halogenated Aromatic Scaffolds

The core of this strategy is the initial synthesis of a stable, pre-formed aromatic scaffold that already contains the desired halogen substitution pattern, such as 4-bromo-2-chloro-5-iodotoluene or 4-bromo-2-chloro-5-iodobenzoic acid. These intermediates can be synthesized through the methods described above, such as sequential halogenations and diazotization reactions.

Once the trihalogenated aromatic core is secured, the final functional group transformation to the benzylic alcohol can be performed in the final steps. This approach offers several benefits:

Reduced Step Count for Complex Intermediates: It avoids carrying a potentially sensitive alcohol functional group through a lengthy and potentially harsh multi-step synthesis.

Modularity: The same pre-formed halogenated scaffold can serve as a common precursor for a variety of derivatives, not just the benzyl alcohol. For example, the corresponding benzoic acid could be converted into esters or amides.

An example of this convergent approach is the synthesis of 2-bromo-5-iodobenzyl alcohol, which proceeds by first preparing 2-bromo-4-iodotoluene. This stable intermediate is then converted to the benzyl bromide and finally hydrolyzed to the target alcohol in the last two steps. google.com This strategy effectively separates the challenging task of aromatic substitution from the functionalization of the benzylic position.

Chemical Reactivity and Transformations of 4 Bromo 2 Chloro 5 Iodobenzyl Alcohol

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group is a key site of reactivity in 4-bromo-2-chloro-5-iodobenzyl alcohol, susceptible to oxidation, nucleophilic substitution, dehydration, and radical functionalization. The electronic effects of the halogen substituents on the aromatic ring can influence the reactivity of this benzylic position.

The oxidation of the benzylic alcohol in this compound can be selectively controlled to yield either the corresponding aldehyde, 4-bromo-2-chloro-5-iodobenzaldehyde, or the carboxylic acid, 4-bromo-2-chloro-5-iodobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, a variety of mild oxidizing agents can be employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for this transformation. Additionally, Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), provides a high-yielding route to the aldehyde under mild conditions. Another effective method involves the use of manganese dioxide (MnO2), which is particularly selective for the oxidation of benzylic and allylic alcohols.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO4) in a basic or neutral solution, followed by acidic workup, is a classic method for converting benzylic alcohols to carboxylic acids. masterorganicchemistry.com Another powerful oxidant is chromic acid (H2CrO4), often generated in situ from chromium trioxide (CrO3) or sodium dichromate (Na2Cr2O7) in the presence of sulfuric acid (Jones oxidation). More contemporary and environmentally benign methods may utilize catalytic amounts of transition metals with a stoichiometric oxidant like oxygen or hydrogen peroxide.

Table 1: Oxidation Reactions of Benzylic Alcohols

| Transformation | Reagents and Conditions | Product |

| Alcohol to Aldehyde | PCC, CH2Cl2, rt | Aldehyde |

| (COCl)2, DMSO, Et3N, -78 °C to rt | Aldehyde | |

| MnO2, CH2Cl2, rt | Aldehyde | |

| Alcohol to Carboxylic Acid | KMnO4, H2O, heat; then H3O+ | Carboxylic Acid |

| CrO3, H2SO4, acetone, 0 °C to rt | Carboxylic Acid |

The benzylic carbon in this compound is susceptible to nucleophilic substitution reactions, primarily proceeding through an SN1 or SN2 mechanism depending on the reaction conditions and the nucleophile. The hydroxyl group is a poor leaving group, so it typically needs to be activated first.

Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. sigmaaldrich.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether.

Amination: Direct amination of the benzylic alcohol is challenging. A more common approach involves first converting the alcohol into a better leaving group, such as a benzylic halide (e.g., by reaction with SOCl2 or PBr3), and then reacting it with an amine. bldpharm.com This substitution reaction with primary or secondary amines will yield the corresponding secondary or tertiary benzylic amines.

Under acidic conditions, this compound can undergo dehydration to form the corresponding styrenic derivative, 4-bromo-2-chloro-5-iodostyrene. This elimination reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. The benzylic carbocation is stabilized by resonance with the aromatic ring, facilitating the reaction. Common dehydrating agents include strong acids like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) at elevated temperatures.

The benzylic C-H bond in this compound is relatively weak and can be cleaved under radical conditions. masterorganicchemistry.com This allows for the introduction of various functional groups at the benzylic position. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. libretexts.org This reaction proceeds via a radical chain mechanism involving a resonance-stabilized benzylic radical.

Reactivity of the Aromatic Halogen Substituents

The presence of three different halogen atoms on the aromatic ring of this compound opens up a wide array of possibilities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl, which allows for chemoselective transformations. nih.gov

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple a nucleophile at the iodine, bromine, or chlorine positions.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aryl halide and an organoboron reagent (e.g., a boronic acid or ester). nih.gov Due to the higher reactivity of the C-I bond, the Suzuki coupling would be expected to occur preferentially at the iodine-bearing carbon. With a more active catalyst system or harsher conditions, subsequent coupling at the bromine and then the chlorine positions could be achieved. researchgate.net

Sonogashira Coupling: This reaction, which couples an aryl halide with a terminal alkyne, is also catalyzed by palladium and typically requires a copper(I) co-catalyst. pharmaffiliates.com Similar to the Suzuki coupling, the initial reaction would be anticipated at the C-I bond. khanacademy.org

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov The regioselectivity and reactivity would again be dictated by the nature of the halogen, with the C-I bond being the most reactive site.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.org The chemoselectivity follows the established trend, allowing for the selective introduction of an amino group at the position of the iodine atom under milder conditions.

Table 2: Chemoselectivity in Cross-Coupling Reactions of Polyhalogenated Aromatics

| Reaction Type | Expected Order of Reactivity | Typical Catalyst System |

| Suzuki-Miyaura | C-I > C-Br > C-Cl | Pd(PPh3)4, Base (e.g., Na2CO3) |

| Sonogashira | C-I > C-Br > C-Cl | Pd(PPh3)4, CuI, Base (e.g., Et3N) |

| Heck-Mizoroki | C-I > C-Br > C-Cl | Pd(OAc)2, Ligand (e.g., PPh3), Base |

| Buchwald-Hartwig | C-I > C-Br > C-Cl | Pd(dba)2, Ligand (e.g., BINAP), Base |

The ability to perform these cross-coupling reactions in a stepwise and selective manner makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Aryl/Alkyl Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Theoretically, this compound could undergo this reaction to replace one or more of its halogen atoms with an aryl or alkyl group from a boronic acid or ester. The reaction would be catalyzed by a palladium complex in the presence of a base.

Expected Selectivity: It is anticipated that the iodine atom would be the most reactive site for Suzuki-Miyaura coupling, followed by the bromine atom. The chlorine atom would likely be the least reactive. By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature, and reaction time), it might be possible to achieve selective coupling at the iodine position.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Expected Reactivity: Similar to the Suzuki-Miyaura coupling, the iodine atom of this compound would be the most susceptible to undergoing Sonogashira coupling. This would lead to the formation of an alkynyl-substituted benzyl (B1604629) alcohol.

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium.

Potential Application: This reaction could potentially be used to introduce a variety of organic groups at the halogen positions of this compound. The reactivity order of the halogens (I > Br > Cl) would likely be maintained.

Kumada Coupling with Grignard Reagents

The Kumada coupling utilizes a Grignard reagent to form a new carbon-carbon bond with an organic halide, typically catalyzed by a nickel or palladium complex.

Theoretical Transformation: In theory, this compound could react with Grignard reagents under Kumada coupling conditions. The high reactivity of Grignard reagents might pose challenges in achieving high selectivity among the different halogen atoms.

Differential Reactivity and Orthogonal Functionalization of Bromine, Chlorine, and Iodine

The concept of orthogonal functionalization relies on the differential reactivity of the three halogen atoms. By exploiting the I > Br > Cl reactivity trend in palladium-catalyzed cross-coupling reactions, it is theoretically possible to sequentially introduce different functional groups at each position. For instance, a mild coupling reaction could selectively target the C-I bond, followed by a more forcing reaction to functionalize the C-Br bond, leaving the C-Cl bond intact for a final transformation. However, no specific studies demonstrating this for this compound have been found.

Halogen Dance Reactions and Mechanistic Investigations

The halogen dance is an isomerization reaction in which a halogen atom migrates to a different position on an aromatic ring, typically under the influence of a strong base.

Base-Catalyzed Halogen Dance (BCHD) Principles and Scope

The BCHD reaction proceeds via a series of deprotonation and halogenation steps. For this compound, treatment with a strong base could potentially lead to the migration of one of the halogen atoms to an adjacent, deprotonated carbon atom. The thermodynamic stability of the resulting isomers would drive the reaction. The presence of multiple different halogens could lead to complex reaction mixtures. Without experimental data, the specific outcome of a halogen dance reaction on this substrate remains speculative.

Factors Influencing Halogen Migration and Regioselectivity

The migration of halogens in polyhalogenated aromatic systems, often referred to as a halogen dance, is a complex process governed by several interconnected factors that dictate the regioselectivity of the rearrangement. researchgate.netwikipedia.orgwhiterose.ac.uk The primary driving force for this transformation is the thermodynamic stability of the resulting organometallic intermediate. wikipedia.org The regioselectivity is therefore directed towards the formation of the most stable carbanion or metalated species.

Key factors that influence the outcome of a halogen dance reaction include:

Nature and Position of Substituents: The electronic properties of other substituents on the aromatic ring play a crucial role. Electron-donating groups can stabilize an adjacent metalated center through resonance or inductive effects, influencing the direction of halogen migration. Conversely, electron-withdrawing groups can destabilize a nearby carbanion. The hydroxymethyl group (-CH₂OH) in this compound can influence the acidity of adjacent ring protons and the stability of potential anionic intermediates.

Type of Halogen: The identity of the halogen atoms involved is a significant factor. The C-I bond is generally weaker and more prone to cleavage than C-Br and C-Cl bonds, making iodine more likely to be the migrating halogen or the one initially displaced by a metal.

Reaction Conditions:

Base: The choice and stoichiometry of the base are critical. wikipedia.org Strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used to initiate the process, either by deprotonation to form an aryl anion or through metal-halogen exchange. wikipedia.org The nature of the base can determine the initial site of metalation and thereby influence the subsequent migration pathway. wikipedia.org

Temperature: Temperature affects the reaction kinetics and the equilibrium between different metalated intermediates. wikipedia.org Lower temperatures are often employed to control the regioselectivity and prevent unwanted side reactions.

Solvent: The solvent can influence the aggregation state and reactivity of the organometallic intermediates, thereby impacting the course of the halogen migration.

The interplay of these factors determines the ultimate position of the halogen on the aromatic ring after the rearrangement.

Nucleophilic Aromatic Substitution (SNAr) on Activated Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly halogenated aromatic compounds. researchgate.net Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not occur on unactivated aryl halides. pressbooks.pub However, the presence of strong electron-withdrawing groups can activate the aromatic ring towards nucleophilic attack. pressbooks.pubbyjus.comwikipedia.orgnumberanalytics.comlibretexts.orglibretexts.org

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination process: libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored upon the expulsion of the leaving group. pressbooks.pub

In the context of this compound, the reactivity of the different halogens towards SNAr would be influenced by the "element effect," where the leaving group aptitude is typically F > Cl ≈ Br > I. researchgate.net However, the reaction is also highly dependent on the presence of activating groups positioned ortho or para to the leaving group, which can stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pubbyjus.com Without such activating groups, SNAr reactions on polyhalogenated systems often require harsh conditions. pressbooks.pub The hydroxymethyl group is not a strong activating group for SNAr. Therefore, facilitating this reaction on this compound would likely necessitate the introduction of a potent electron-withdrawing group onto the aromatic ring or the use of very strong nucleophiles under forcing conditions. pressbooks.pub

Radical Functionalization of Carbon-Halogen Bonds

Radical reactions offer an alternative pathway for the functionalization of carbon-halogen bonds in compounds like this compound. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. ump.edu.my The relative reactivity of the C-X bonds towards radical cleavage is generally C-I > C-Br > C-Cl, which is the reverse of the trend often seen in SNAr reactions. This is due to the lower bond dissociation energies of the heavier carbon-halogen bonds.

Initiation: The reaction is initiated by the formation of a radical, which can be achieved through the use of a radical initiator (e.g., peroxides) or by exposure to heat or light (photolysis). ump.edu.mymasterorganicchemistry.com This initial radical can then react with the polyhalogenated benzyl alcohol.

Propagation: A common propagation step involves the abstraction of a halogen atom by a radical to form a new carbon-centered (aryl) radical and a new halogen-containing species. This aryl radical can then participate in a variety of transformations, such as reacting with another molecule to form a new bond and regenerate a radical to continue the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. ump.edu.my

The benzylic C-H bonds in this compound are also susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comkhanacademy.orgnih.gov This provides a competing pathway for radical reactions. The selectivity between C-X bond cleavage and benzylic C-H abstraction would depend on the specific reaction conditions and the nature of the radical species involved. For instance, benzylic bromination is a well-known radical reaction that selectively functionalizes the benzylic position. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 5 Iodobenzyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of 4-bromo-2-chloro-5-iodobenzyl alcohol is predicted to exhibit distinct signals for the aromatic and benzylic protons. The aromatic region would likely display two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The significant downfield shift of these protons is attributed to the deshielding effect of the aromatic ring current and the influence of the electron-withdrawing halogen substituents. The benzylic methylene (B1212753) protons (CH₂OH) are expected to appear as a singlet, shifted downfield due to the proximity of the electronegative oxygen atom and the aromatic ring. The hydroxyl proton, being exchangeable, may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in this compound is chemically distinct and is therefore expected to give rise to a separate signal. The carbons bearing halogen atoms (C-2, C-4, and C-5) will experience significant shifts, with the carbon attached to the highly electronegative chlorine atom (C-2) resonating at a downfield position. The carbon attached to iodine (C-5) is also expected to be significantly shifted due to the heavy atom effect. The benzylic carbon (CH₂OH) will appear in the aliphatic region but will be shifted downfield by the attached hydroxyl group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (C-3) | 7.5 - 7.8 | s |

| Ar-H (C-6) | 7.2 - 7.5 | s |

| CH₂ | 4.6 - 4.9 | s |

| OH | Variable | br s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 138 - 142 |

| C-2 | 133 - 137 |

| C-3 | 130 - 134 |

| C-4 | 120 - 124 |

| C-5 | 90 - 95 |

| C-6 | 128 - 132 |

| CH₂ | 60 - 65 |

Note: The predicted values are estimates and may vary based on the solvent and experimental conditions.

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this compound, no significant COSY correlations are expected in the aromatic region as the aromatic protons are predicted to be singlets with no vicinal coupling partners. A COSY spectrum would, however, confirm the absence of proton-proton coupling in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the C-3 proton to the C-3 carbon, the C-6 proton to the C-6 carbon, and the benzylic protons to the benzylic carbon. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. The HMBC spectrum would be crucial for confirming the substitution pattern. For instance, the benzylic protons would be expected to show correlations to C-1, C-2, and C-6. The aromatic proton at C-3 would likely show correlations to C-1, C-2, C-4, and C-5, while the proton at C-6 would correlate with C-1, C-2, C-4, and C-5. These long-range correlations would definitively establish the positions of the substituents relative to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a cross-peak between the benzylic protons and the aromatic proton at the C-6 position, confirming their spatial proximity.

The presence of chlorine and bromine, which have multiple naturally occurring isotopes with different nuclear spins and quadrupole moments, can lead to observable effects in high-resolution NMR spectra. The signals for carbons directly attached to these halogens (C-2 and C-4) may exhibit broadening due to quadrupolar relaxation. While iodine has only one stable isotope, its large quadrupole moment can also induce broadening in the signal of the directly attached carbon (C-5). These subtle line-broadening effects can provide further evidence for the location of the halogen substituents.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

The IR and Raman spectra of this compound will be characterized by stretching vibrations of the carbon-halogen bonds in the fingerprint region. The position of these bands is primarily determined by the mass of the halogen atom and the strength of the C-X bond.

C-Cl Stretch: The C-Cl stretching vibration is typically observed in the range of 850-550 cm⁻¹.

C-Br Stretch: Due to the heavier mass of bromine, the C-Br stretching frequency is expected to appear at a lower wavenumber, generally between 690-515 cm⁻¹.

C-I Stretch: The C-I bond is the weakest and involves the heaviest halogen, resulting in the lowest stretching frequency, typically found below 600 cm⁻¹.

The presence of multiple halogens on the same aromatic ring can lead to complex vibrational coupling, making precise assignment challenging without computational support. However, the presence of distinct absorption bands in these characteristic regions would strongly support the proposed structure.

Expected C-Halogen Stretching Frequencies

| Bond | Expected Frequency Range (cm⁻¹) |

| C-Cl | 550 - 850 |

| C-Br | 515 - 690 |

| C-I | < 600 |

The hydroxyl group gives rise to several characteristic vibrations in the IR and Raman spectra. The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a condensed phase (solid or pure liquid), benzyl (B1604629) alcohol molecules typically form intermolecular hydrogen bonds. This leads to a broad and intense O-H stretching band in the IR spectrum, usually centered around 3200-3500 cm⁻¹. libretexts.org In contrast, a free, non-hydrogen-bonded O-H group would show a sharp absorption at a higher frequency (around 3600 cm⁻¹). msu.edu The broadness of the band is indicative of a range of hydrogen bond strengths within the sample.

The C-O stretching vibration of the primary alcohol is also a characteristic feature, typically appearing as a strong band in the region of 1000-1260 cm⁻¹. The in-plane and out-of-plane bending vibrations of the O-H group are also expected in the fingerprint region and can provide further structural confirmation. The presence of bulky ortho-substituents (in this case, the chlorine atom) may influence the extent and nature of the intermolecular hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of organic compounds. It provides the exact mass of a molecule with high precision, enabling the determination of its elemental formula and offering insights into its structure through fragmentation analysis.

HRMS determines the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₆BrClIO), the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁶O).

The expected accurate mass measurement would confirm the presence of all constituent elements in their correct ratios, providing crucial evidence for the compound's identity.

Table 1: Theoretical Accurate Mass of this compound

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 7 | 84.000000 |

| ¹H | 1.007825 | 6 | 6.046950 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | 346.833528 |

This interactive table allows for sorting and filtering of the isotopic data.

In mass spectrometry, molecules often fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides a roadmap to the molecule's structure. For benzyl alcohol derivatives, common fragmentation pathways include the loss of the hydroxyl group, cleavage of the bond between the aromatic ring and the benzylic carbon, and rearrangements. ucalgary.calibretexts.org

For this compound, several key fragmentation pathways can be postulated:

Loss of a hydroxyl radical (-•OH): This would result in a benzylic carbocation with a characteristic m/z.

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a fragment ion with a mass 18 Da lower than the molecular ion. youtube.com

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen can occur. youtube.comlibretexts.org

Loss of halogens: Cleavage of the carbon-halogen bonds can lead to fragments corresponding to the loss of I, Br, or Cl radicals.

Formation of a tropylium-like ion: The benzyl group can rearrange to form a stable tropylium (B1234903) cation, often seen at m/z 91 in simpler benzyl derivatives, though this would be shifted by the halogen substituents here. ucalgary.ca

Table 2: Plausible Fragmentation Ions of this compound

| Fragmentation | Lost Moiety | Ion Structure | Predicted m/z |

|---|---|---|---|

| [M - OH]⁺ | •OH | C₇H₅BrClI⁺ | 330.843 |

| [M - H₂O]⁺ | H₂O | C₇H₄BrClI⁺ | 329.835 |

| [M - Cl]⁺ | •Cl | C₇H₆BrIO⁺ | 311.865 |

| [M - Br]⁺ | •Br | C₇H₆ClIO⁺ | 268.915 |

| [M - I]⁺ | •I | C₇H₆BrClO⁺ | 219.929 |

This interactive table outlines potential fragmentation pathways and their corresponding mass-to-charge ratios.

The presence of multiple halogens with distinct isotopic signatures gives this compound a highly characteristic isotopic pattern in its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). libretexts.org

This combination results in a unique cluster of peaks for the molecular ion and any fragments containing these halogens. The M, M+2, M+4, and M+6 peaks will have a distinctive intensity ratio, which serves as a definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule. The presence of iodine is confirmed by its large mass and the characteristic mass difference in fragments that have lost the iodine atom.

Table 3: Predicted Isotopic Pattern for the Molecular Ion [C₇H₆BrClIO]⁺

| Ion | Relative Mass | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| M | 346.83 | 100.0 | ⁷⁹Br, ³⁵Cl |

| M+1 | 347.83 | 8.1 | ¹³C, ⁷⁹Br, ³⁵Cl |

| M+2 | 348.83 | 129.5 | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl |

| M+3 | 349.83 | 10.5 | ¹³C, ⁸¹Br, ³⁵Cl or ¹³C, ⁷⁹Br, ³⁷Cl |

| M+4 | 350.83 | 32.0 | ⁸¹Br, ³⁷Cl |

This interactive table displays the theoretical isotopic distribution for the molecular ion, which is a key identifier for this compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis (if single crystals available)

For substituted benzyl alcohols, the orientation of the hydroxymethyl group relative to the aromatic ring is of particular interest. researchgate.netcolostate.edu Studies on related ortho-halogenated benzyl alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the ortho-halogen can influence the conformation. rsc.orgrsc.org In the case of this compound, the chlorine atom at the 2-position could potentially engage in such an interaction, dictating the rotational position (torsion angle) of the -CH₂OH group. The bulky iodine and bromine atoms would also exert significant steric influence on the crystal packing.

Chiroptical Spectroscopy for Chirality Assessment (if relevant stereoisomers are investigated)

This compound is achiral as a molecule. However, studies on ortho-substituted benzyl alcohols have revealed that they can exist in transiently chiral conformations due to restricted rotation around the C(aryl)-C(benzylic) bond. rsc.orgrsc.org These different rotational isomers (conformers) can be enantiomeric.

Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are highly sensitive to molecular chirality. While the bulk sample of this compound would not show a chiroptical response due to being a racemic mixture of rapidly interconverting conformers, these techniques could be powerful tools if a way to isolate or favor one enantiomeric conformation were developed, for instance, through complexation with a chiral host or under supersonic jet conditions. rsc.orgresearchgate.net Such an investigation would provide deep insights into the conformational energy landscape and the subtle stereochemical properties of this polysubstituted aromatic compound.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Chloro 5 Iodobenzyl Alcohol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-sized organic molecules like 4-bromo-2-chloro-5-iodobenzyl alcohol, providing detailed information about its electronic structure and other molecular properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, a key aspect of its conformational landscape is the orientation of the hydroxymethyl group (-CH₂OH) relative to the aromatic ring.

The rotation around the C(ring)-C(alkyl) bond gives rise to different conformers. DFT calculations can map the potential energy surface associated with this rotation, identifying the energy minima that correspond to stable conformers and the energy barriers (transition states) that separate them. The bulky halogen atoms (Br, Cl, I) ortho and meta to the benzyl (B1604629) group create significant steric hindrance, which heavily influences the preferred conformation. It is anticipated that the most stable conformer would position the hydroxyl group to minimize steric clash with the adjacent chloro and iodo substituents.

Table 1: Hypothetical Torsional Angle and Relative Energy of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 60° | 1.5 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° | 3.8 |

Note: This table is illustrative and based on general principles of steric hindrance for similar molecules. Actual values would require specific DFT calculations.

Understanding the electronic structure is crucial for predicting reactivity. DFT calculations provide insights into the distribution of electrons within the molecule through the analysis of molecular orbitals and atomic charges.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, while the LUMO is likely distributed over the antibonding orbitals of the ring and the carbon-halogen bonds.

Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial positive or negative charges on each atom. This information helps to identify polar bonds and reactive sites within the molecule.

The electrostatic potential (ESP) surface map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

On an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles. For this compound, these regions are expected to be concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the halogen atoms due to their lone pairs. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. These are likely to be found around the hydrogen atom of the hydroxyl group and the carbon atom of the hydroxymethyl group.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. These predicted shifts are highly sensitive to the electronic environment of each nucleus and can help in the assignment of peaks in an experimental NMR spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and the various C-halogen stretching and bending modes.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (O-H) | 2.5 ppm | 2.4 ppm |

| ¹³C NMR (C-OH) | 65.0 ppm | 64.5 ppm |

| IR Freq. (O-H stretch) | 3550 cm⁻¹ | 3545 cm⁻¹ |

| IR Freq. (C-I stretch) | 530 cm⁻¹ | 525 cm⁻¹ |

Note: This table is for illustrative purposes. Actual data would require specific calculations and experimental verification.

Mechanistic Investigations of Transformations Involving this compound

Computational chemistry is also a powerful tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, a detailed picture of the reaction pathway can be constructed.

For this compound, several reactions could be of interest, such as the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, or nucleophilic substitution reactions at the benzylic carbon.

Transition state calculations involve locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By mapping out the entire reaction coordinate, computational chemists can gain a deep understanding of the step-by-step process of bond breaking and bond formation.

Reaction Coordinate Analysis and Energy Profile Determinations

Reaction coordinate analysis is a fundamental computational tool used to map the energetic pathway of a chemical transformation. For a molecule like this compound, this analysis can elucidate the mechanisms of its characteristic reactions, such as oxidation to the corresponding aldehyde. By plotting the energy of the system against the progression of the reaction (the reaction coordinate), key features like transition states and intermediates can be identified.

The energy profile for the oxidation of substituted benzyl alcohols has been a subject of kinetic studies, which can be further illuminated by computational models. asianpubs.org For instance, the oxidation by chromium (VI) reagents is a common transformation. asianpubs.orgsemanticscholar.org A plausible mechanism involves the formation of a chromate ester intermediate, followed by a rate-determining hydride transfer.

Table 1: Hypothetical Energy Profile Data for the Oxidation of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Alcohol + Oxidant) | 0 |

| 2 | Formation of Chromate Ester | -5 |

| 3 | Transition State for Hydride Transfer | +15 |

| 4 | Products (Aldehyde + Reduced Oxidant) | -25 |

Solvent Effects Modeling in Reaction Mechanisms

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions. Computational solvent models are employed to simulate these effects. For reactions involving polar molecules like this compound, explicit solvent models (where individual solvent molecules are included) or implicit solvent models (where the solvent is treated as a continuous medium) can be used.

In the oxidation of benzyl alcohols, the dielectric constant of the solvent has been shown to affect the reaction rate. semanticscholar.org For this compound, moving to a more polar solvent would likely stabilize charged intermediates and transition states, potentially accelerating the reaction. For example, the oxidation of benzyl alcohols is often more efficient in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to less polar solvents. asianpubs.org

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules. For this compound, with its multiple halogen substituents and a hydroxyl group, these interactions are particularly significant.

Halogen Bonding Interactions with External Nucleophiles or Solvents

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl). In this compound, the iodine atom is the most likely participant in strong halogen bonds.

These interactions can be critical in condensed phases, influencing crystal packing and interactions with solvents or other reagents. acs.org For example, the iodine atom on the aromatic ring could form a halogen bond with the oxygen atom of a solvent molecule like DMSO or with an external nucleophile, potentially influencing the reaction pathway.

Table 2: Predicted Halogen Bond Strengths for this compound with a Generic Nucleophile

| Halogen Atom | Interaction Energy (kcal/mol) |

| Iodine | -3.0 to -5.0 |

| Bromine | -2.0 to -3.5 |

| Chlorine | -1.0 to -2.0 |

Note: These are estimated values based on general trends in halogen bonding strength.

Intramolecular Hydrogen Bonding and Conformational Stability

The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding. In this compound, the hydroxyl group's hydrogen atom could potentially interact with the adjacent chlorine atom. This interaction would lead to a more stable conformation where the hydroxyl group is oriented towards the chlorine atom.

Computational studies can quantify the strength of this intramolecular hydrogen bond and its effect on the rotational barrier of the hydroxymethyl group. This conformational preference can, in turn, affect the molecule's reactivity and its interactions with other molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling (if applicable to broader chemical transformations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While specific QSAR models for this compound are not available, the principles of QSAR can be applied to understand how its substituents influence its reactivity in broader chemical transformations.

For instance, in the oxidation of substituted benzyl alcohols, the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. semanticscholar.org Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups retard it. The Hammett equation is a classic example of a QSAR that relates reaction rates to substituent constants (σ). The halogens (Br, Cl, I) are electron-withdrawing groups, and their combined effect in this compound would be to decrease the electron density on the benzylic carbon, likely slowing down oxidation reactions that involve the formation of a positive charge at this position.

Table 3: Hammett Constants for Substituents

| Substituent | σ (para) |

| -Br | +0.23 |

| -Cl | +0.23 |

| -I | +0.18 |

Note: These are standard Hammett constants and their cumulative effect in a polysubstituted system can be more complex.

Derivatization Strategies for Advanced Research Applications of 4 Bromo 2 Chloro 5 Iodobenzyl Alcohol

Site-Selective Functionalization at Halogen Positions

The presence of three different halogens—iodine, bromine, and chlorine—on the aromatic ring provides a unique opportunity for sequential and site-selective functionalization. The distinct electronic properties and bond strengths of the C–I, C–Br, and C–Cl bonds allow for controlled derivatization, typically through transition metal-catalyzed cross-coupling reactions. The general order of reactivity for these halogens in oxidative addition to a metal center (a key step in most cross-coupling reactions) is I > Br > Cl. This inherent reactivity difference forms the basis for selective functionalization. nih.govescholarship.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively substitute one halogen over the others. nih.gov This selectivity allows for the precise installation of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or spin labels, and other molecular probes at specific positions on the aromatic ring.

For instance, a Sonogashira coupling, which forms a C–C bond between a terminal alkyne and an aryl halide, can be performed under conditions that selectively activate the C–I bond without significantly affecting the C–Br or C–Cl bonds. Similarly, Suzuki or Stille couplings can be tuned to favor reaction at the more labile C–I or C–Br positions. The subsequent functionalization of the less reactive halogens can then be achieved under more forcing conditions or with a different catalytic system.

| Target Halogen | Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product |

|---|---|---|---|---|

| Iodine | Sonogashira | Dansyl-acetylene | Pd(PPh₃)₂Cl₂ / CuI | 4-Bromo-2-chloro-5-(dansyl-ethynyl)benzyl alcohol |

| Bromine | Suzuki | Biotin-phenylboronic acid | Pd(dppf)Cl₂ | 4-(Biotin-phenyl)-2-chloro-5-iodobenzyl alcohol |

| Chlorine | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 4-Bromo-2-morpholino-5-iodobenzyl alcohol |

While the term "protecting group" is not traditionally applied to halogens in the context of cross-coupling, the concept of orthogonal reactivity is highly relevant. nih.govresearchgate.net An orthogonal strategy in this context refers to the ability to sequentially functionalize the C-X bonds in any desired order without interference from the remaining halogens. This is achieved by exploiting the differential reactivity of the halogens in combination with catalyst systems that exhibit high selectivity for a specific carbon-halogen bond.

A truly orthogonal approach would allow, for example, the functionalization of the C-I bond, followed by the C-Cl bond, and finally the C-Br bond. Achieving such selectivity, which deviates from the natural reactivity order, requires sophisticated catalyst design. For example, specialized ligand systems can sterically or electronically favor oxidative addition at a typically less reactive site. While challenging, the development of such methods is an active area of research. A more common approach is a sequential functionalization that follows the natural reactivity trend (I → Br → Cl).

| Step | Target Halogen | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Iodine | Heck Coupling | Styrene, Pd(OAc)₂, P(o-tol)₃ | 4-Bromo-2-chloro-5-styrylbenzyl alcohol |

| 2 | Bromine | Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl₂ | 2-Chloro-5-styryl-4-phenylbenzyl alcohol |

| 3 | Chlorine | Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, BINAP | 2-Anilino-5-styryl-4-phenylbenzyl alcohol |

Modifications at the Benzylic Alcohol Moiety

The benzylic alcohol functional group provides a second, distinct site for derivatization, which can be modified independently of the halogenated aromatic ring.

The hydroxyl group can be readily converted into a variety of other functional groups to modulate the molecule's properties or to introduce new reactive handles. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Ethers: Formation of ethers can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. nih.gov Alternatively, acid-catalyzed condensation with another alcohol can be employed. organic-chemistry.org Etherification can significantly alter the solubility and lipophilicity of the molecule.

Esters: Esterification can be accomplished by reaction with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly, by reaction with a more reactive acyl halide or anhydride (B1165640) in the presence of a base. nih.govvedantu.comresearchgate.net Esters can serve as prodrug moieties or as handles for attaching other molecules.

Amines: The alcohol can be converted to an amine through a two-step process involving conversion to a good leaving group (see 7.2.2) followed by nucleophilic substitution with an amine, or through direct methods like the borrowing hydrogen methodology. acs.orgnih.govresearchgate.net

| Derivative | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | 1. NaH; 2. CH₃I | -CH₂OCH₃ |

| Ester | Acylation | Acetyl chloride, Pyridine | -CH₂OC(O)CH₃ |

| Amine | Reductive Amination (via aldehyde) | 1. PCC; 2. NH₃, NaBH₃CN | -CH₂NH₂ |

To facilitate nucleophilic substitution at the benzylic position, the hydroxyl group can be converted into a better leaving group. This transforms the benzylic carbon into a potent electrophile.

Benzylic Halides: Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding benzyl (B1604629) chloride or benzyl bromide, respectively. researchgate.netresearchgate.netorganic-chemistry.org These benzylic halides are highly reactive towards a wide range of nucleophiles.

Sulfonate Esters: Alternatively, the alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to form tosylates or mesylates. These are excellent leaving groups, often used in substitution reactions that require milder conditions than those for benzylic halides.

These electrophilic intermediates are valuable for introducing a wide variety of functionalities, including azides, cyanides, and thiols, via S_N2 reactions.

| Electrophile | Reagent | Leaving Group | Typical Subsequent Reaction |

|---|---|---|---|

| Benzyl chloride | SOCl₂ | Cl⁻ | S_N2 with NaN₃ |

| Benzyl bromide | PBr₃ | Br⁻ | S_N2 with KCN |

| Benzyl tosylate | TsCl, Pyridine | TsO⁻ | S_N2 with NaSH |

Chemoenzymatic Derivatization for Enantioselective Transformations

Chemoenzymatic methods leverage the high selectivity of enzymes to perform transformations that are often difficult to achieve with traditional chemical catalysts. For a chiral molecule like this compound (assuming it is prepared as a racemate), enzymatic kinetic resolution is a powerful strategy to obtain enantiomerically enriched or pure forms. lookchem.comjocpr.com